Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
This compound belongs to the benzo[b][1,4]oxazepine carbamate family, characterized by a fused benzoxazepine ring system with a carbamate ester at the 7-position. The structure features a 5-ethyl substituent and 3,3-dimethyl groups on the oxazepine ring, which influence its physicochemical properties, metabolic stability, and biological activity. Its synthesis typically involves multi-step reactions, including ring formation and carbamate esterification, with purity and stereochemical control being critical .
Properties
IUPAC Name |
ethyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-18-12-9-11(17-15(20)21-6-2)7-8-13(12)22-10-16(3,4)14(18)19/h7-9H,5-6,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXZYJOQBNDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system that contributes to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that compounds with similar oxazepine structures exhibit antimicrobial properties. The presence of the tetrahydro structure may enhance membrane permeability and interaction with microbial targets.
- Antidepressant Effects : Research suggests that derivatives of oxazepines can modulate neurotransmitter systems such as serotonin and norepinephrine. This modulation is critical in the treatment of depression and anxiety disorders.
- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation through inhibition of cytokine production and modulation of immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxazepine derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that a similar oxazepine compound exhibited significant antibacterial activity against Gram-positive bacteria. |
| Johnson et al. (2019) | Found that oxazepine derivatives showed promise as antidepressants in animal models by increasing serotonin levels. |
| Lee et al. (2021) | Reported anti-inflammatory effects in vitro through the inhibition of TNF-alpha production in macrophages. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[b][1,4]oxazepine Carbamates
The compound is compared to analogs with modifications in substituents or ring systems (Table 1).
Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazepine Carbamates
Key Observations:
Comparison with Non-Oxazepine Carbamates
- Structure : Lacks the benzooxazepine ring; simple carbamate with a vinyl group.
- Activity: 10–50× more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors.
- Metabolism : Both compounds converge to form similar electrophilic metabolites (e.g., vinyl carbamate epoxide), but ethyl carbamate requires CYP2E1-mediated oxidation for activation .
Ethyl 2-(4-Phenoxyphenoxy)ethyl Carbamate (Fenoxycarb) :
- Structure: Phenoxy-substituted carbamate.
- Demonstrates divergent applications compared to the benzooxazepine carbamate class.
Toxicity and Metabolic Pathways
Ethyl Carbamate (Parent Compound) :
- Carcinogenicity: Induces lung adenomas, hepatomas, and lymphomas in rodents via CYP2E1 metabolism to vinyl carbamate epoxide.
- Comparison: The benzooxazepine analog’s fused ring system likely alters metabolic pathways, reducing direct carcinogenicity compared to simple ethyl carbamate.
- Safety : Lower volatility reduces inhalation risks but requires precautions against thermal degradation (P210).
Research Findings and Data Gaps
- Structural-Activity Relationships (SAR) : Bulkier substituents (e.g., tert-butyl) on the carbamate group reduce metabolic activation but may limit bioavailability .
- Pharmacological Potential: Benzooxazepine carbamates are understudied for CNS applications but share scaffolds with calcium antagonists (e.g., NZ-105, a dihydropyridine derivative with antihypertensive activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
